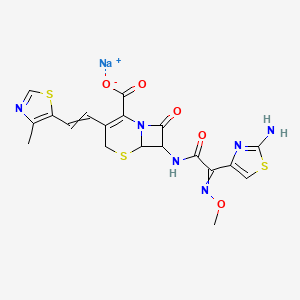

Cefditoren Acid Sodium Salt

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H17N6NaO5S3 |

|---|---|

Molecular Weight |

528.6 g/mol |

IUPAC Name |

sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C19H18N6O5S3.Na/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10;/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29);/q;+1/p-1 |

InChI Key |

VFUMWBZIKOREOO-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to Cefditoren Sodium Salt in Microbiology Research

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Nuances of a Third-Generation Cephalosporin

In the landscape of antimicrobial research, the selection of an appropriate agent for in vitro studies is paramount. This guide provides a comprehensive technical overview of Cefditoren sodium salt, the biologically active form of the third-generation cephalosporin, Cefditoren. While its prodrug, Cefditoren pivoxil, is utilized for oral administration in clinical settings, it is the readily soluble sodium salt that serves as the workhorse for microbiological research.[1][2] This distinction is critical, as the pivoxil ester is poorly soluble in aqueous media and requires in vivo enzymatic hydrolysis to become active, a process absent in standard laboratory culture media.[1][3][4]

This document moves beyond a simple recitation of facts, offering instead a field-proven perspective on the causality behind experimental choices. As a senior application scientist, my aim is to equip you with the foundational knowledge and practical protocols necessary to effectively harness Cefditoren sodium salt in your research endeavors, from fundamental susceptibility testing to more advanced investigations into bacterial resistance and biofilm dynamics.

I. Core Principles: Understanding Cefditoren's Mechanism and Spectrum

A. Mechanism of Action: A Targeted Disruption of Bacterial Cell Wall Synthesis

Cefditoren, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis within the bacterial cell wall.[5] This is achieved through covalent binding to penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan strands.[5] The structural integrity of the bacterial cell wall is thereby compromised, leading to cell lysis and death.

A key feature of Cefditoren is its enhanced stability in the presence of many common β-lactamases, the enzymes produced by bacteria to inactivate β-lactam antibiotics.[6] This stability contributes to its broad spectrum of activity.

Caption: Cefditoren's mechanism of action and its stability against β-lactamases.

B. Antibacterial Spectrum of Activity

Cefditoren exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria. It is particularly effective against common respiratory pathogens.[2]

Gram-Positive Aerobes:

-

Streptococcus pneumoniae (including penicillin-susceptible and intermediate strains)[2]

-

Streptococcus pyogenes[2]

-

Methicillin-susceptible Staphylococcus aureus (MSSA)[2]

Gram-Negative Aerobes:

-

Haemophilus influenzae (including β-lactamase producing strains)[2]

-

Haemophilus parainfluenzae[2]

-

Moraxella catarrhalis (including β-lactamase producing strains)[2]

-

Klebsiella pneumoniae[1]

-

Escherichia coli[7]

It is important to note that Cefditoren is not active against methicillin-resistant Staphylococcus aureus (MRSA) or Pseudomonas aeruginosa.[2]

II. Practical Laboratory Applications: From Stock Solutions to Advanced Assays

A. Preparation of Cefditoren Sodium Salt Stock Solutions

For accurate and reproducible in vitro experiments, the proper preparation and storage of antibiotic stock solutions are critical. Cefditoren sodium salt is the appropriate form for these applications due to its solubility in aqueous solutions.[5]

Table 1: Solubility and Storage of Cefditoren Sodium Salt

| Property | Recommendation | Citation(s) |

| Solvent | Sterile distilled water or aqueous buffers. | [5] |

| Solubility | Freely soluble in aqueous solutions; up to 2 mg/mL in water (can be warmed). | [5] |

| Stock Concentration | A high-concentration stock (e.g., 10 mg/mL) is recommended for serial dilutions. | |

| Storage | Store stock solutions at -20°C to -80°C. | |

| Stability | Stable for extended periods when frozen; avoid repeated freeze-thaw cycles. |

Protocol for Preparing a 10 mg/mL Stock Solution:

-

Aseptically weigh the required amount of Cefditoren sodium salt powder.

-

In a sterile container, dissolve the powder in a small volume of sterile distilled water. Gentle warming may aid dissolution.

-

Once fully dissolved, bring the solution to the final desired volume with sterile distilled water.

-

Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

-

Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Label aliquots clearly with the antibiotic name, concentration, and date of preparation.

-

Store at -20°C or lower.

B. Antimicrobial Susceptibility Testing (AST)

Standardized methods for AST are essential for determining the in vitro activity of an antimicrobial agent against a specific bacterial isolate. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines.[8][9]

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following is a generalized protocol based on CLSI M07 guidelines.[8][10]

Protocol for Broth Microdilution:

-

Prepare Inoculum: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in a sterile saline solution to match the turbidity of a 0.5 McFarland standard.

-

Dilute Inoculum: Further dilute the standardized inoculum in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Prepare Antibiotic Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the Cefditoren sodium salt stock solution in the appropriate broth to cover the desired concentration range.

-

Inoculate Plate: Add the diluted bacterial suspension to each well containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[11]

-

Read Results: The MIC is the lowest concentration of Cefditoren that shows no visible growth.

Table 2: CLSI and EUCAST Quality Control (QC) Ranges for Cefditoren MIC (µg/mL)

| QC Strain | ATCC Number | QC Range (µg/mL) | Organization | Citation(s) |

| Escherichia coli | 25922 | 0.25 - 1 | EUCAST | [12] |

| Staphylococcus aureus | 29213 | 2.0 - 4.0 | CLSI | [13] |

| Pseudomonas aeruginosa | 27853 | >32 | CLSI | [13] |

| Streptococcus pneumoniae | 49619 | 0.06 - 0.25 | CLSI | [14] |

| Haemophilus influenzae | 49766 | Not specified | ||

| Enterococcus faecalis | 29212 | Not specified |

Note: The provided QC ranges may be for other cephalosporins when Cefditoren-specific ranges are not available in the provided search results. Always refer to the latest CLSI M100 or EUCAST QC documents for the most current information.[8][15]

The disk diffusion method is a qualitative or semi-quantitative test that provides a presumptive categorization of an organism as susceptible, intermediate, or resistant to an antimicrobial agent. This protocol is based on CLSI M02 guidelines.[16][17][18]

Protocol for Disk Diffusion:

-

Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for broth microdilution.

-

Inoculate Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

-

Apply Disks: Aseptically apply a Cefditoren-impregnated disk (typically 5 µg) to the surface of the agar.

-

Incubate: Invert the plate and incubate at 35°C ± 2°C for 16-18 hours in ambient air.[11]

-

Measure Zones of Inhibition: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

-

Interpret Results: Compare the measured zone diameter to the interpretive criteria provided by CLSI or EUCAST to determine the susceptibility category.

Caption: Workflow for Antimicrobial Susceptibility Testing of Cefditoren.

C. Advanced In Vitro Assays

Beyond standard AST, Cefditoren sodium salt can be employed in more advanced research to explore its pharmacodynamics and interactions with other agents.

Time-kill assays provide a dynamic picture of an antibiotic's bactericidal or bacteriostatic activity over time.

Protocol for Time-Kill Assay:

-

Prepare a standardized bacterial suspension in the logarithmic growth phase.

-

Add Cefditoren at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).

-

Include a growth control without any antibiotic.

-

Incubate the cultures under appropriate conditions.

-

At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on appropriate agar to determine the viable cell count (CFU/mL).

-

Plot the log10 CFU/mL versus time to visualize the killing kinetics. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.[19][20]

The checkerboard assay is used to assess the interaction between two antimicrobial agents, determining if their combined effect is synergistic, additive, indifferent, or antagonistic.[21]

Protocol for Checkerboard Assay:

-

In a 96-well microtiter plate, prepare serial twofold dilutions of Cefditoren along the x-axis and a second antimicrobial agent along the y-axis.

-

This creates a matrix of wells with varying concentrations of both drugs, alone and in combination.

-

Inoculate the plate with a standardized bacterial suspension as in the MIC protocol.

-

Following incubation, determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the interaction.

The PAE refers to the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent.[19][22]

Protocol for PAE Determination:

-

Expose a standardized bacterial culture to a specific concentration of Cefditoren (e.g., 10x MIC) for a defined period (e.g., 1-2 hours).

-

Remove the antibiotic by centrifugation and washing, or by significant dilution.

-

Resuspend the bacteria in fresh, antibiotic-free medium.

-

Monitor the growth of the treated culture and an untreated control culture over time by measuring absorbance or performing viable counts.

-

The PAE is calculated as the difference in time it takes for the treated and control cultures to increase by 1-log10 CFU/mL.

III. Investigating Resistance and Biofilms

A. Cefditoren in the Study of β-Lactamase-Mediated Resistance

Cefditoren's stability against many β-lactamases makes it a valuable tool for studying bacterial resistance mechanisms.[6] It can be used to differentiate between resistance mediated by β-lactamase production and that due to other mechanisms, such as alterations in PBPs. For instance, comparing the MIC of Cefditoren to that of a β-lactamase-labile cephalosporin can provide insights into the role of β-lactamases in a resistant isolate.[23]

B. Cefditoren and Bacterial Biofilms

Bacterial biofilms present a significant challenge in antimicrobial therapy due to their inherent resistance. Cefditoren can be used in in vitro models to study its efficacy against biofilm-forming bacteria.

Protocol for Biofilm Inhibition/Eradication Assay:

-

Biofilm Formation: Grow bacteria in 96-well plates under conditions that promote biofilm formation.

-

Inhibition Assay: Add varying concentrations of Cefditoren to the wells at the time of inoculation to assess its ability to prevent biofilm formation.

-

Eradication Assay: Allow biofilms to establish (e.g., for 24-48 hours), then replace the medium with fresh medium containing varying concentrations of Cefditoren to evaluate its ability to eradicate pre-formed biofilms.

-

Quantification: After incubation, wash the wells to remove planktonic cells and quantify the remaining biofilm biomass using methods such as crystal violet staining.

-

Recent studies have shown a synergistic effect of Cefditoren in combination with N-acetyl-l-cysteine (NAC) against Streptococcus pneumoniae biofilms, suggesting its utility in combination studies.[24]

IV. Conclusion and Future Directions

Cefditoren sodium salt is a potent, broad-spectrum third-generation cephalosporin with significant utility in microbiology research. Its stability against many β-lactamases and its efficacy against key respiratory pathogens make it a relevant tool for both fundamental and translational studies. By employing the standardized protocols and advanced assays outlined in this guide, researchers can confidently and accurately assess the in vitro activity of Cefditoren, contributing to a deeper understanding of its therapeutic potential and the ever-evolving landscape of antimicrobial resistance. Future research may further explore its role in combination therapies and its activity against emerging resistant phenotypes.

References

- Google Patents. (n.d.). US20080069879A1 - Stable solid dosage form containing amorphous cefditoren pivoxil and process for preparation thereof.

- Google Patents. (n.d.). WO2016114727A1 - Cefditoren pivoxil compositions with improved stability and production methods thereof.

-

Clinical Therapeutics. (2002). Randomized, Double-Blind, Multicenter Comparison of Oral Cefditoren 200 or 400 mg BID with Either Cefuroxime 250 mg BID or Cefad. Retrieved from [Link]

-

ResearchGate. (n.d.). formulation evaluation and characterisation of cefditoren tablets. Retrieved from [Link]

-

EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

-

National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Preparation and characterization of cefditoren pivoxil-loaded liposomes for controlled in vitro and in vivo drug release. Retrieved from [Link]

-

PubMed Central. (2018). Revisiting cefditoren for the treatment of community-acquired infections caused by human-adapted respiratory pathogens in adults. Retrieved from [Link]

-

ResearchGate. (n.d.). In Vitro Activity of Cefditoren versus other Antibiotics against S. Pneumoniae Clinical Strains Isolated in Italy. Retrieved from [Link]

-

PubMed. (n.d.). In vitro study of the post-antibiotic effect and the bactericidal activity of Cefditoren and ten other oral antimicrobial agents against upper and lower respiratory tract pathogens. Retrieved from [Link]

-

PubMed Central. (n.d.). New and simplified method for drug combination studies by checkerboard assay. Retrieved from [Link]

-

PubMed. (n.d.). Tests for susceptibility of Streptococcus pneumoniae to cefdinir: proposed interpretive criteria and quality control parameters for both microdilution and disc diffusion methods. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Absorption and bioavailability of cefditoren pivoxil in hydrogels in vitro and in vivo. Retrieved from [Link]

-

PubMed. (2022). Combination of Cefditoren and N-acetyl-l-Cysteine Shows a Synergistic Effect against Multidrug-Resistant Streptococcus pneumoniae Biofilms. Retrieved from [Link]

-

EUCAST. (2021). Clinical Breakpoint Tables. Retrieved from [Link]

-

PubMed. (n.d.). Activity of Cefditoren Against Respiratory Pathogens. Retrieved from [Link]

-

Regulations.gov. (n.d.). M100-S25: Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Fifth Informational Supplement. Retrieved from [Link]

-

PubMed. (n.d.). Bactericidal activity and postantibiotic effect of cefdinir ( Cl 983 , FK 482) against selected pathogens. Retrieved from [Link]

-

Oxford Academic. (n.d.). Activity of cefditoren against respiratory pathogens. Retrieved from [Link]

-

Pharmacology Discovery Services. (n.d.). Enterococcus faecalis (ATCC 29212) MIC. Retrieved from [Link]

-

GARDP Revive. (n.d.). Checkerboard assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Antibacterial Activity of Cefditoren Against Major Community-Acquired Respiratory Pathogens Recently Isolated in Italy. Retrieved from [Link]

-

ResearchGate. (n.d.). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. Retrieved from [Link]

-

Drugs.com. (n.d.). Cefditoren Dosage Guide + Max Dose, Adjustments. Retrieved from [Link]

-

PubMed. (n.d.). Antimicrobial activity of U-76252 (CS-807), a new orally administered cephalosporin ester, including recommendations for MIC quality control. Retrieved from [Link]

-

PubMed. (n.d.). Cefditoren versus community-acquired respiratory pathogens: time-kill studies. Retrieved from [Link]

-

PubMed Central. (n.d.). Draft Genome Sequence of the Quality Control Strain Enterococcus faecalis ATCC 29212. Retrieved from [Link]

-

Microbiologics. (n.d.). 0366K Enterococcus faecalis derived from ATCC® 29212™ KWIK-STIK*. Retrieved from [Link]

-

PubMed. (n.d.). Comparison of the post-antibiotic effect (PAE) induced by ceftizoxime, ceftriaxone, cefoxitin, ampicillin-sulbactam, and ticarcillin-clavulanate against selected isolates of Bacteroides fragilis and B. thetaiotaomicron. Retrieved from [Link]

-

Regulations.gov. (n.d.). Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard Tenth Edition. Retrieved from [Link]

-

PubChem. (n.d.). Cefditoren sodium. Retrieved from [Link]

-

ResearchGate. (n.d.). Post-Antibiotic Effect (PAE) and Score of Post-Antibiotic Effect-associated Permeabilization (S-PAEP) induced by antibiotics on Ps4. Retrieved from [Link]

-

EUCAST. (n.d.). Clinical breakpoint table. Retrieved from [Link]

-

USCAST. (n.d.). Breakpoints. Retrieved from [Link]

-

CLSI. (n.d.). CLSI M100-S25: Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Fifth Informational Supplement. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Recognized Consensus Standards: Medical Devices. Retrieved from [Link]

-

ResearchGate. (n.d.). MIC values of formulations against E.coli ATCC 25922. Retrieved from [Link]

- Google Patents. (n.d.). CN104513256A - Preparation method of cefditoren pivoxil.

-

Intertek Inform. (2024). CLSI M02:2024 Performance Standards for Antimicrobial Disk Susceptibi. Retrieved from [Link]

-

PubMed. (n.d.). Cefditoren pivoxil. Retrieved from [Link]

Sources

- 1. Preparation and characterization of cefditoren pivoxil-loaded liposomes for controlled in vitro and in vivo drug release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cefditoren pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. US20080069879A1 - Stable solid dosage form containing amorphous cefditoren pivoxil and process for preparation thereof - Google Patents [patents.google.com]

- 5. toku-e.com [toku-e.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. nih.org.pk [nih.org.pk]

- 9. EUCAST: Clinical Breakpoint Tables [eucast.org]

- 10. goums.ac.ir [goums.ac.ir]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. darvashco.com [darvashco.com]

- 13. reference.medscape.com [reference.medscape.com]

- 14. megumed.de [megumed.de]

- 15. szu.gov.cz [szu.gov.cz]

- 16. researchgate.net [researchgate.net]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. intertekinform.com [intertekinform.com]

- 19. researchgate.net [researchgate.net]

- 20. Activity of cefditoren against respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In vivo Pharmacokinetics/Pharmacodynamics Profiles for Appropriate Doses of Cefditoren pivoxil against S. pneumoniae in Murine Lung-Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In vitro study of the post-antibiotic effect and the bactericidal activity of Cefditoren and ten other oral antimicrobial agents against upper and lower respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Revisiting cefditoren for the treatment of community-acquired infections caused by human-adapted respiratory pathogens in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Combination of Cefditoren and N-acetyl-l-Cysteine Shows a Synergistic Effect against Multidrug-Resistant Streptococcus pneumoniae Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefditoren's Interaction with Penicillin-Binding Proteins: A Technical Guide for Researchers

This guide provides an in-depth exploration of the molecular interactions between the third-generation cephalosporin, Cefditoren, and its primary bacterial targets, the Penicillin-Binding Proteins (PBPs). Designed for researchers, scientists, and drug development professionals, this document elucidates the mechanism of action, binding kinetics, structural basis of interaction, and the methodologies employed to investigate these critical processes.

Introduction: The Critical Role of PBPs and the Action of Cefditoren

Penicillin-Binding Proteins (PBPs) are essential bacterial enzymes, anchored in the cell membrane, that catalyze the final steps of peptidoglycan synthesis.[1] Peptidoglycan is a vital component of the bacterial cell wall, providing structural integrity and protecting the cell from osmotic lysis.[2] PBPs perform two key enzymatic activities: transglycosylation, to polymerize the glycan chains, and transpeptidation, to cross-link the peptide stems, thereby creating a robust, mesh-like structure.[3]

Cefditoren, the active form of the prodrug Cefditoren pivoxil, is a broad-spectrum cephalosporin antibiotic.[4][5] Its bactericidal activity stems from its ability to bind to and inhibit the enzymatic function of PBPs.[4][5] By forming a stable, covalent acyl-enzyme complex with the PBP's active site, Cefditoren effectively blocks the transpeptidation reaction.[1] This disruption of peptidoglycan synthesis compromises the integrity of the bacterial cell wall, leading to cell lysis and death.[4][5] The efficacy of Cefditoren against a range of Gram-positive and Gram-negative pathogens is largely determined by its binding affinity for the various PBPs expressed by these bacteria.[4]

Caption: Cefditoren inhibits PBPs, disrupting cell wall synthesis and leading to cell lysis.

Binding Affinity and Specificity of Cefditoren for Bacterial PBPs

The antimicrobial spectrum and potency of Cefditoren are directly correlated with its binding affinity to the PBPs of different bacterial species. Notably, Cefditoren exhibits a high affinity for essential PBPs in common respiratory pathogens.

A study investigating the binding of Cefditoren to purified PBP1A and PBP2X from Streptococcus pneumoniae using microscale thermophoresis revealed a very high affinity for PBP1A, with a dissociation constant (Kd) of 0.005 ± 0.004 µM.[2][6][7] This affinity was stronger than that of other cephalosporins like cefcapene, cefixime, and cefdinir.[2][6][7] In contrast, its affinity for PBP2X was lower, with a Kd of 9.70 ± 8.24 µM.[2][6][7]

For Haemophilus influenzae, a biotinylated ampicillin (BIO-AMP) competition assay demonstrated that Cefditoren has a strong affinity for PBP3A/B, with a low IC50 value of 0.060 ± 0.002 µM.[2][6][7] This high affinity for key PBPs in both S. pneumoniae and H. influenzae contributes to Cefditoren's potent activity against these pathogens.[2][7]

| Bacterium | PBP Target(s) | Method | Affinity Metric (µM) | Reference(s) |

| Streptococcus pneumoniae | PBP1A | Microscale Thermophoresis | Kd: 0.005 ± 0.004 | [2],[6],[7] |

| Streptococcus pneumoniae | PBP2X | Microscale Thermophoresis | Kd: 9.70 ± 8.24 | [2],[6],[7] |

| Haemophilus influenzae | PBP3A/B | BIO-AMP Competition Assay | IC50: 0.060 ± 0.002 | [2],[6],[7] |

Structural Insights into Cefditoren-PBP Interaction

The crystal structure of Cefditoren complexed with PBP2X from S. pneumoniae provides a detailed molecular view of their interaction.[6][8] This structural analysis reveals several key features that contribute to the high-level activity of Cefditoren:

-

Induced-Fit Conformational Change: Upon binding, the PBP2X enzyme undergoes an induced-fit conformational change in the pocket that accommodates the C-7 side chain of Cefditoren.[6][8] This enhances the stability of the complex through hydrogen bonds and hydrophobic interactions.[6][8]

-

Hydrophobic Pocket Interaction: The unique methylthiazole group on the C-3 side chain of Cefditoren fits into a hydrophobic pocket formed by a conformational change of the Trp374 residue in PBP2X.[6][8] This interaction is a key determinant of Cefditoren's high affinity.[6][8]

These structural features underscore the sophisticated molecular interplay that governs the potent inhibitory activity of Cefditoren against susceptible bacteria.

Methodologies for Studying Cefditoren-PBP Binding

The investigation of Cefditoren's interaction with PBPs relies on robust and validated experimental protocols. Two primary methods are detailed below.

Competition Assay using Fluorescent Penicillin

This method is a well-established technique to determine the relative affinity of an unlabeled β-lactam, such as Cefditoren, for PBPs by measuring its ability to compete with a fluorescently labeled penicillin derivative (e.g., Bocillin-FL) for binding to the active site.

Experimental Protocol:

-

Bacterial Culture and Membrane Preparation:

-

Grow the bacterial strain of interest to mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash with an appropriate buffer (e.g., PBS, pH 7.4).

-

Lyse the cells (e.g., using a French press or sonication) and isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

-

Resuspend the membrane fraction in a suitable buffer.

-

-

Competition Binding:

-

Incubate aliquots of the PBP-containing membrane preparation with increasing concentrations of Cefditoren for a defined period (e.g., 30 minutes at 37°C) to allow for binding to the PBPs.

-

Add a constant, saturating concentration of a fluorescent penicillin, such as Bocillin-FL, to each reaction and incubate for a shorter period (e.g., 10 minutes at room temperature).

-

-

SDS-PAGE and Fluorescence Detection:

-

Stop the reaction by adding SDS-PAGE sample buffer and denaturing the proteins by heating.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Visualize the fluorescently labeled PBPs using a gel imager with the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of each PBP band.

-

The concentration of Cefditoren that results in a 50% reduction in the fluorescence signal for a specific PBP is determined as the IC50 value. A lower IC50 value indicates a higher binding affinity.

-

Caption: Workflow for PBP competition assay.

Microscale Thermophoresis (MST)

MST is a powerful biophysical technique that measures the directed movement of molecules in a temperature gradient, which is altered upon changes in their hydration shell, size, or charge.[1] This allows for the precise determination of binding affinities in solution with low sample consumption.

Experimental Protocol:

-

Protein Purification and Labeling:

-

Clone, express, and purify the target PBP.

-

Label the purified PBP with a fluorescent dye according to the manufacturer's protocol (e.g., NHS-ester labeling).

-

Remove excess dye by size-exclusion chromatography.

-

-

Sample Preparation:

-

Prepare a serial dilution of the ligand (Cefditoren) in the assay buffer.

-

Mix each Cefditoren dilution with a constant concentration of the fluorescently labeled PBP.

-

Incubate the mixtures to allow the binding to reach equilibrium.

-

-

MST Measurement:

-

Load the samples into hydrophilic or hydrophobic glass capillaries.

-

Place the capillaries into the MST instrument.

-

An infrared laser creates a microscopic temperature gradient, and the fluorescence within the capillaries is monitored over time.

-

-

Data Analysis:

-

The change in thermophoresis is plotted against the logarithm of the ligand concentration.

-

The resulting binding curve is fitted to a suitable binding model to determine the dissociation constant (Kd).

-

Mechanisms of Resistance to Cefditoren

Bacterial resistance to β-lactam antibiotics, including Cefditoren, can arise through several mechanisms. A primary mechanism involves alterations in the target PBPs, which reduce their affinity for the antibiotic.[8]

In Streptococcus pneumoniae, resistance to cephalosporins is frequently associated with modifications in PBP2X.[8] These alterations, often arising from genetic recombination with PBP genes from related species, can decrease the acylation efficiency of the antibiotic.[9] For instance, the T550A mutation in PBP2X can lead to a significant decrease in the acylation efficiency for cefotaxime, a related cephalosporin, by disrupting hydrogen bonds crucial for binding.[9] While specific mutations conferring high-level Cefditoren resistance are a subject of ongoing research, the principles of reduced PBP affinity remain a central theme.

It is also important to note that in some bacteria, resistance can be multifactorial, involving a combination of PBP modifications and other mechanisms like the production of β-lactamase enzymes that hydrolyze the antibiotic, or alterations in cell wall permeability.[10]

Conclusion and Future Directions

Cefditoren's efficacy as an antibacterial agent is fundamentally linked to its high-affinity binding to and subsequent inhibition of essential bacterial Penicillin-Binding Proteins. The unique structural features of Cefditoren contribute to its potent activity against key respiratory pathogens. A thorough understanding of the molecular basis of this interaction, facilitated by techniques such as fluorescent competition assays and microscale thermophoresis, is crucial for the continued development of effective antimicrobial therapies.

Future research should focus on a broader characterization of Cefditoren's binding affinities across a wider range of clinical isolates and their diverse PBPs. Furthermore, elucidating the specific PBP mutations that lead to Cefditoren resistance will be critical for predicting and overcoming emerging resistance trends. The integration of structural biology, biophysical techniques, and molecular modeling will continue to provide invaluable insights into the dynamic interplay between β-lactam antibiotics and their bacterial targets, paving the way for the design of next-generation antimicrobial agents.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Cefditoren Pivoxil? Retrieved from [Link]

-

Patsnap Synapse. (2024, June 14). What is Cefditoren Pivoxil used for? Retrieved from [Link]

-

E-MS. (2022, February 10). Use of Microscale Thermophoresis to Measure Protein-Lipid Interactions. JoVE. Retrieved from [Link]

-

Qi, Y., Shi, Q., Ma, L., Xu, L., & Zhou, C. (2024). Affinity of cefditoren for penicillin-binding proteins in bacteria and its relationship with antibiotic sensitivity. Archives of Microbiology, 206(12), 485. Retrieved from [Link]

-

Reaction Biology. (n.d.). MST Assay Service for Drug Discovery. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Penicillin-binding proteins – Knowledge and References. Retrieved from [Link]

-

Hancock Lab. (n.d.). Penicillin Binding Protein Assay. Retrieved from [Link]

-

Ishii, E., Abe, T., Nakano, M., Imagawa, Y., Nakamura, T., & Nakai, T. (2011). Crystal Structure of Cefditoren Complexed with Streptococcus pneumoniae Penicillin-Binding Protein 2X. Antimicrobial Agents and Chemotherapy, 55(10), 4891–4896. Retrieved from [Link]

-

Qi, Y., Shi, Q., Ma, L., Xu, L., & Zhou, C. (2024). Chemical structures of cefditoren and cefditoren pivoxil with the... ResearchGate. Retrieved from [Link]

-

Kocaoglu, O., & Carlson, E. E. (2015). Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39. Antimicrobial Agents and Chemotherapy, 59(8), 4456–4462. Retrieved from [Link]

-

Kocaoglu, O., Calvo, R. L., & Carlson, E. E. (2019). Harnessing β-Lactam Antibiotics for Illumination of the Activity of Penicillin-Binding Proteins in Bacillus subtilis. bioRxiv. Retrieved from [Link]

-

Hancock Lab. (n.d.). Penicillin Binding Protein Assay. Retrieved from [Link]

-

University of Missouri. (2024, December 10). Monolith NT.115pico: CMI Getting Started Guide to MicroScale Thermophoresis. Retrieved from [Link]

-

Qi, Y., Shi, Q., Ma, L., Xu, L., & Zhou, C. (2024). Affinity of cefditoren for penicillin-binding proteins in bacteria and its relationship with antibiotic sensitivity. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2012). Structural Mechanisms of β-Lactam Antibiotic Resistance in Penicillin-Binding Proteins. Retrieved from [Link]

-

Sau, S., & Manna, S. (2014). Molecular docking and molecular dynamics studies on β-lactamases and penicillin binding proteins. Molecular BioSystems, 10(6), 1473-1483. Retrieved from [Link]

-

ResearchGate. (2018, May 18). Whole cell penicillin‐binding protein (PBP) binding assay in... Retrieved from [Link]

-

Kessel, A., & Carlson, E. E. (2015). Penicillin-Binding Protein Imaging Probes. Current Protocols in Chemical Biology, 7(3), 163–175. Retrieved from [Link]

-

Macheboeuf, P., Contreras-Martel, C., Job, V., Dideberg, O., & Dessen, A. (2006). Penicillin-binding proteins: structure and role in peptidoglycan biosynthesis. FEMS Microbiology Reviews, 30(5), 673–691. Retrieved from [Link]

-

ETFLIN. (n.d.). Penicillin Binding Protein Mutation and Beyond: A Comprehensive Approach to Addressing Streptococcus pneumoniae Resistance. Retrieved from [Link]

Sources

- 1. reactionbiology.com [reactionbiology.com]

- 2. Affinity of cefditoren for penicillin-binding proteins in bacteria and its relationship with antibiotic sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Crystal Structure of Cefditoren Complexed with Streptococcus pneumoniae Penicillin-Binding Protein 2X: Structural Basis for Its High Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. etflin.com [etflin.com]

- 10. researchgate.net [researchgate.net]

The In-Depth Guide to Cefditoren's Activity Against Gram-Positive Bacteria

This technical guide provides an in-depth exploration of the antibacterial activity of cefditoren, a third-generation oral cephalosporin, against clinically relevant Gram-positive bacteria. Designed for researchers, scientists, and drug development professionals, this document synthesizes the core principles of cefditoren's mechanism of action, its spectrum of activity, standardized methodologies for its evaluation, and the molecular underpinnings of bacterial resistance.

Introduction: Cefditoren in the Landscape of Gram-Positive Infections

Cefditoren pivoxil is an orally administered prodrug that is rapidly hydrolyzed by esterases in the gastrointestinal tract to its active form, cefditoren. As a member of the beta-lactam class of antibiotics, cefditoren exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][2] It has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative pathogens.[2][3] This guide will focus specifically on its efficacy against Gram-positive organisms, which remain a significant cause of both community-acquired and healthcare-associated infections.

Mechanism of Action: A High-Affinity Interaction with Penicillin-Binding Proteins

The bactericidal activity of cefditoren is a direct result of its ability to inhibit bacterial cell wall synthesis through a high affinity for penicillin-binding proteins (PBPs).[1] PBPs are essential enzymes that catalyze the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By binding to and inactivating these enzymes, cefditoren prevents the cross-linking of peptidoglycan chains, leading to a loss of cell wall integrity and subsequent cell lysis.

Cefditoren's potent activity against certain Gram-positive pathogens can be attributed to its strong affinity for specific PBPs. In Streptococcus pneumoniae, cefditoren exhibits a particularly high affinity for PBP1A, a key enzyme in pneumococcal cell wall synthesis.[3][4] This strong interaction is a significant contributor to its effectiveness against both penicillin-susceptible and penicillin-resistant strains of S. pneumoniae.[2] Additionally, cefditoren effectively binds to PBP2x in S. pneumoniae, with structural studies revealing that its unique side chains allow for an induced-fit conformational change in the enzyme's active site, further enhancing its inhibitory activity.[5]

For methicillin-susceptible Staphylococcus aureus (MSSA), cefditoren's activity is attributed to its affinity for the native staphylococcal PBPs 1, 2, and 3, which are the essential targets for beta-lactam antibiotics in these organisms.[1][6]

Caption: Cefditoren's inhibitory action on bacterial cell wall synthesis.

In Vitro Spectrum of Activity and Potency

Cefditoren demonstrates potent in vitro activity against a range of clinically significant Gram-positive pathogens. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Streptococcus pneumoniae

Cefditoren is highly active against S. pneumoniae, including strains that exhibit intermediate and high-level resistance to penicillin.[4][7] This is largely due to its high affinity for PBP1A and PBP2x, as previously discussed.[4][5]

| Penicillin Susceptibility | Cefditoren MIC50 (µg/mL) | Cefditoren MIC90 (µg/mL) |

| Susceptible | ≤0.016 - ≤0.03 | 0.03 |

| Intermediate | 0.125 | 0.5 |

| Resistant | 0.5 | 1.0 - 2.0 |

| Data compiled from multiple sources.[4][8] |

Staphylococcus aureus

Cefditoren is active against methicillin-susceptible Staphylococcus aureus (MSSA), including beta-lactamase producing strains.[1][2] However, it is not active against methicillin-resistant Staphylococcus aureus (MRSA).[9]

| Organism | Cefditoren MIC50 (µg/mL) | Cefditoren MIC90 (µg/mL) |

| Methicillin-Susceptible S. aureus (MSSA) | 0.25 - 0.5 | 0.5 - 1.0 |

| Data compiled from multiple sources.[5][10][11] |

Other Streptococci

Cefditoren also exhibits excellent activity against other streptococcal species, including Streptococcus pyogenes (Group A Streptococcus) and viridans group streptococci.[12]

| Organism | Cefditoren MIC50 (µg/mL) | Cefditoren MIC90 (µg/mL) |

| Streptococcus pyogenes | ≤0.03 | ≤0.03 |

| Viridans Group Streptococci | 0.06 | 0.5 |

| Data compiled from multiple sources.[12][13] |

Methodologies for In Vitro Susceptibility Testing

Accurate and reproducible in vitro susceptibility testing is paramount for both clinical diagnostics and drug development research. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these methodologies.

Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent. This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.

-

Preparation of Cefditoren Stock Solution: Prepare a stock solution of cefditoren powder in a suitable solvent as recommended by the manufacturer.

-

Preparation of Microdilution Plates: Using a multi-channel pipette, perform serial twofold dilutions of the cefditoren stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. For testing streptococci, supplement the CAMHB with 2-5% lysed horse blood.

-

Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard from fresh (18-24 hour) bacterial colonies grown on a non-selective agar plate. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For S. pneumoniae, incubate in an atmosphere of 5% CO2.

-

MIC Determination: The MIC is the lowest concentration of cefditoren that completely inhibits visible growth of the organism as detected by the unaided eye.

This protocol is based on the principles outlined in the CLSI M07 and M100 documents.[14][15]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Time-Kill Kinetic Assays

Time-kill assays provide a dynamic assessment of an antibiotic's bactericidal or bacteriostatic activity over time. These assays are crucial for understanding the pharmacodynamics of an antimicrobial agent.

-

Inoculum Preparation: Prepare a bacterial suspension in CAMHB (supplemented as needed) to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

-

Exposure to Cefditoren: Add cefditoren at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) to the bacterial suspensions. Include a growth control with no antibiotic.

-

Incubation and Sampling: Incubate the cultures at 35°C ± 2°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from each culture.

-

Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline. Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.

-

Data Analysis: Count the colonies on the plates to determine the number of viable CFU/mL at each time point. Plot the log10 CFU/mL versus time for each cefditoren concentration. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

This protocol is based on the principles outlined in the CLSI M26-A document.[16][17]

Pharmacokinetics/Pharmacodynamics (PK/PD) Considerations

The efficacy of cefditoren, like other beta-lactam antibiotics, is best predicted by the pharmacokinetic/pharmacodynamic (PK/PD) parameter of the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC).[18] For cephalosporins, a %fT>MIC of 40-50% is generally associated with maximal bactericidal activity. The dosing regimens for cefditoren are designed to achieve this target against susceptible pathogens, ensuring a high probability of clinical and bacteriological success.[18]

Mechanisms of Resistance in Gram-Positive Bacteria

The primary mechanism of resistance to cefditoren in Gram-positive bacteria involves alterations in the target PBPs.

Staphylococcus aureus and PBP2a

The inactivity of cefditoren against MRSA is due to the acquisition of the mecA gene, which encodes for a novel penicillin-binding protein, PBP2a.[9][19] PBP2a has a very low affinity for most beta-lactam antibiotics, including cefditoren.[20] This allows MRSA to continue peptidoglycan synthesis even in the presence of the antibiotic, rendering it ineffective. Cefditoren's inability to effectively bind to and inhibit PBP2a is the molecular basis for its lack of clinical utility against MRSA infections.[19][20]

Streptococcus pneumoniae

While cefditoren is potent against many penicillin-resistant strains of S. pneumoniae, high-level resistance can emerge through the accumulation of mutations in the transpeptidase domains of multiple PBPs, including PBP2x, PBP2b, and PBP1a. These alterations reduce the binding affinity of cefditoren to its target enzymes, leading to elevated MIC values.

Conclusion

Cefditoren remains a valuable oral therapeutic option for infections caused by susceptible Gram-positive bacteria, particularly Streptococcus pneumoniae, Streptococcus pyogenes, and methicillin-susceptible Staphylococcus aureus. Its potent bactericidal activity is rooted in its high affinity for essential penicillin-binding proteins. A thorough understanding of its mechanism of action, in vitro activity, and the molecular basis of resistance is crucial for its appropriate use in clinical practice and for guiding future drug development efforts. The standardized methodologies outlined in this guide provide a framework for the continued evaluation of cefditoren and other antimicrobial agents against the ever-evolving landscape of bacterial pathogens.

References

-

Clark, C. L., Nagai, K., Dewasse, B. E., Pankuch, G. A., Ednie, L. M., Jacobs, M. R., & Appelbaum, P. C. (2002). Activity of Cefditoren Against Respiratory Pathogens. Journal of Antimicrobial Chemotherapy, 50(1), 33–41. Available from: [Link]

-

U.S. Food and Drug Administration. (2001). Spectracef (cefditoren pivoxil) Microbiology Review. Available from: [Link]

-

Zhang, Y., et al. (2024). Affinity of cefditoren for penicillin-binding proteins in bacteria and its relationship with antibiotic sensitivity. Archives of Microbiology, 206(12), 493*. Available from: [Link]

-

Moisan, H., et al. (2010). Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 54(9), 3999–4004. Available from: [Link]

-

Fishovitz, J., et al. (2014). Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus. IUBMB Life, 66(8), 572-577. Available from: [Link]

-

Falagas, M. E., et al. (2012). Cefditoren: Comparative efficacy with other antimicrobials and risk factors for resistance in clinical isolates causing UTIs in outpatients. Journal of Chemotherapy, 24(5), 263-269. Available from: [Link]

-

Yamada, K., et al. (2007). Crystal Structure of Cefditoren Complexed with Streptococcus pneumoniae Penicillin-Binding Protein 2X. Antimicrobial Agents and Chemotherapy, 51(8), 2849–2855. Available from: [Link]

-

Di Carlo, P., et al. (2023). Cefditoren: a clinical overview. Le Infezioni in Medicina, 31(1), 15-26. Available from: [Link]

-

Mezzatesta, M. L., et al. (2009). Cefditoren versus community-acquired respiratory pathogens: time-kill studies. Journal of Chemotherapy, 21(4), 378–382. Available from: [Link]

-

Johnson, D. M., et al. (2000). Antimicrobial activity and in vitro susceptibility test development for cefditoren against Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus species. Diagnostic Microbiology and Infectious Disease, 37(2), 99–105. Available from: [Link]

-

Pinho, M. G., et al. (2020). Penicillin-Binding Protein 2a provides variable levels of protection toward different β-lactams in Staphylococcus aureus RN4220. Molecular Microbiology, 114(4), 629-642. Available from: [Link]

-

Zapun, A., et al. (2016). Penicillin-Binding Protein 1 (PBP1) of Staphylococcus aureus Has Multiple Essential Functions in Cell Division. Journal of Bacteriology, 198(18), 2456-2469. Available from: [Link]

-

Fuda, C. S., et al. (2005). Allosteric regulation of the MecA-mediated β-lactam resistance in Staphylococcus aureus. Journal of Biological Chemistry, 280(3), 2423-2430. Available from: [Link]

-

Barberán, J., et al. (2009). Cefditoren and community-acquired lower respiratory tract infections. Revista Española de Quimioterapia, 22(3), 133-140. Available from: [Link]

-

Clark, C. L., et al. (2002). Activity of cefditoren against respiratory pathogens. Journal of Antimicrobial Chemotherapy, 50(1), 33-41. Available from: [Link]

-

Clinical and Laboratory Standards Institute. (2021). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI. Available from: [Link]

-

Alcaide, F., et al. (1995). Resistant and Penicillin-Susceptible Viridans Group Streptococci Isolated from Blood. Antimicrobial Agents and Chemotherapy, 39(11), 2413-2418. Available from: [Link]

-

Contagion Live. (2023). Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control. Available from: [Link]

-

Clinical and Laboratory Standards Institute. (1999). M26-A: Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. Available from: [Link]

-

Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard - Ninth Edition. Available from: [Link]

-

Clinical and Laboratory Standards Institute. (2021). Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. Available from: [Link]

-

Rose, W. E., et al. (2013). A Novel Approach Utilizing Biofilm Time-Kill Curves To Assess the Bactericidal Activity of Ceftaroline Combinations against Biofilm-Producing Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 57(9), 4574–4578. Available from: [Link]

-

Aguilar, L., et al. (2012). Update on the clinical utility and optimal use of cefditoren. International Journal of Antimicrobial Agents, 40(5), 385-393. Available from: [Link]

-

Khan, A., et al. (2023). A Review on Five and Six-Membered Heterocyclic Compounds Targeting the Penicillin-Binding Protein 2 (PBP2A) of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 28(14), 5489. Available from: [Link]

-

Chulasiri, M., et al. (2017). Time-kill study of the in vitro antimicrobial activity of tedizolid against methicillin-resistant Staphylococcus aureus. Chulalongkorn Medical Journal, 61(1), 1-12. Available from: [Link]

-

World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Available from: [Link]

-

Al-Zoghaibi, F., et al. (2022). In Vitro and In Silico Approaches for the Evaluation of Antimicrobial Activity, Time-Kill Kinetics, and Anti-Biofilm Potential of Thymoquinone (2-Methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione) against Selected Human Pathogens. Molecules, 27(2), 481. Available from: [Link]

-

Clinical and Laboratory Standards Institute. (2012). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard - Eleventh Edition. Available from: [Link]

-

Tooke, C. L., et al. (2019). Restoring susceptibility to β-lactam antibiotics in methicillin-resistant Staphylococcus aureus. Nature Chemical Biology, 15(9), 874-882. Available from: [Link]

-

Feßler, A. T., et al. (2018). Susceptibility of Methicillin-Resistant and -Susceptible Staphylococcus aureus Isolates of Various Clonal Lineages from Germany to Eight Biocides. Applied and Environmental Microbiology, 84(13), e00552-18. Available from: [Link]

-

Hsueh, P. R., et al. (2011). Minimum inhibitory concentration of 50 percentile (MIC50) and of 90 percentile (MIC90) of methicillin-sensitive and -resistant Staphylococcus aureus (n = 2438) isolated from inpatients. ResearchGate. Available from: [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Activity of cefditoren against respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cefditoren in vitro activity and spectrum: a review of international studies using reference methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Penicillin-Binding Protein 1 (PBP1) of Staphylococcus aureus Has Multiple Essential Functions in Cell Division - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Update on the clinical utility and optimal use of cefditoren - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Susceptibility of Methicillin-Resistant and -Susceptible Staphylococcus aureus Isolates of Various Clonal Lineages from Germany to Eight Biocides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial activity and in vitro susceptibility test development for cefditoren against Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 15. researchgate.net [researchgate.net]

- 16. Cefditoren versus community-acquired respiratory pathogens: time-kill studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. seq.es [seq.es]

- 19. Penicillin‐binding protein PBP2a provides variable levels of protection toward different β‐lactams in Staphylococcus aureus RN4220 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Technical Monograph: Cefditoren Pivoxil – Molecular Properties, Pharmacodynamics, and Experimental Protocols

Executive Summary

Cefditoren pivoxil is an oral, third-generation cephalosporin distinguished by its enhanced stability against

This guide provides a deep technical analysis of cefditoren’s structure-activity relationships (SAR), pharmacokinetics, and validated experimental protocols for assessing its bactericidal kinetics.[1] It is designed for researchers requiring rigorous, reproducible data to support drug development and clinical translation.[1]

Molecular Architecture & Structure-Activity Relationship (SAR)[1]

The efficacy of cefditoren stems from precise chemical modifications to the cephalosporin core. Understanding these modifications is crucial for interpreting its superior potency compared to other oral

The C7 Side Chain: Spectrum Expansion

At the C7 position, cefditoren possesses a (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido group.[1]

-

Mechanistic Insight: The aminothiazolyl ring enhances affinity for PBPs of Gram-negative bacteria, while the methoxyimino group provides steric hindrance, protecting the

-lactam ring from hydrolysis by common plasmid-mediated

The C3 Side Chain: Potency Optimization

The C3 position features a (Z)-2-(4-methylthiazol-5-yl)vinyl group.[1]

-

Mechanistic Insight: This specific moiety improves the molecule's lipophilicity and, critically, enhances binding affinity to PBP 2X in S. pneumoniae. Structural studies indicate this side chain fits into a hydrophobic pocket of PBP 2X, a key determinant in overcoming penicillin resistance.

The Prodrug Ester

Cefditoren is administered as a pivaloyloxymethyl ester (cefditoren pivoxil) at the C4 carboxyl group.

-

Function: This esterification masks the charged carboxylate, significantly increasing lipophilicity and facilitating passive diffusion across the intestinal epithelium.

Pharmacodynamics & Mechanism of Action[2][3]

Cefditoren exerts its bactericidal effect by acylating the active site serine residues of PBPs, halting peptidoglycan cross-linking.

Target Affinity Profile

Cefditoren demonstrates a unique affinity profile that correlates with its clinical efficacy:

-

High Affinity: PBP 1A, 2X, and 3 (in S. pneumoniae); PBP 3 (in H. influenzae).[1]

-

Causality: The high affinity for PBP 2X is the primary driver of its activity against PRSP, as PBP 2X alterations are the most common resistance mechanism in these strains.

Visualization: Mechanism of Action Pathway

Figure 1: The bactericidal cascade of Cefditoren.[1] The drug targets specific PBPs, leading to the inhibition of cell wall synthesis and subsequent lysis.

Pharmacokinetics & Metabolism[1][4][5][6][7][8][9]

Understanding the conversion of the prodrug is essential for designing accurate in vitro and in vivo experiments.

Prodrug Hydrolysis

Upon oral administration, cefditoren pivoxil is rapidly hydrolyzed by esterases in the intestinal mucosa.[1][2]

-

Byproducts: Pivalate and formaldehyde.[1] Pivalate is conjugated with carnitine and excreted; therefore, long-term use requires monitoring of carnitine levels.[1]

Key Pharmacokinetic Parameters (Healthy Adults)

| Parameter | Value | Notes |

| Bioavailability | ~14-20% | Increases significantly with high-fat meals.[1][3][4][5] |

| Tmax | 1.5 - 3.0 hours | Delayed by food, but total absorption increases.[1] |

| Protein Binding | 88% | Primarily to serum albumin.[1] High binding must be accounted for in in vitro models.[1] |

| Elimination t1/2 | 1.5 - 1.6 hours | Short half-life necessitates BID or TID dosing.[1] |

| Excretion | Renal (Unchanged) | Tubular secretion and glomerular filtration.[1][6][7] |

Visualization: Metabolic Pathway[1]

Figure 2: Metabolic activation of Cefditoren Pivoxil.[1][8] The prodrug is hydrolyzed during absorption to release the active moiety.[8][5]

Antimicrobial Spectrum & Resistance Profile[1][13]

Cefditoren exhibits a "best-in-class" profile against respiratory pathogens.[1][9] The following data summarizes MIC ranges derived from global surveillance studies.

Comparative MIC Summary (µg/mL)

| Pathogen | Phenotype | MIC50 | MIC90 | Susceptibility Breakpoint |

| S. pneumoniae | Penicillin-Susceptible | ≤0.015 | 0.03 | ≤ 0.12 |

| Penicillin-Intermediate | 0.25 | 0.5 | ≤ 0.5 (Non-meningitis) | |

| Penicillin-Resistant | 0.5 | 1.0 | - | |

| H. influenzae | ≤0.015 | ≤0.015 | ≤ 0.12 | |

| ≤0.015 | 0.03 | ≤ 0.12 | ||

| M. catarrhalis | ≤0.03 | 0.25 | - | |

| S. aureus | MSSA | 0.5 | 1.0 | - |

| MRSA | >16 | >32 | Resistant |

Note: Cefditoren is generally inactive against Enterococcus spp., Pseudomonas aeruginosa, and Bacteroides fragilis group.

Experimental Protocols: Time-Kill Kinetics

To rigorously validate the bactericidal activity of cefditoren in a research setting, the following Time-Kill Curve protocol is recommended. This protocol is designed to be self-validating through the inclusion of growth controls and sterility checks.[1]

Protocol Overview

Objective: Determine the rate and extent of bacterial killing by cefditoren over a 24-hour period.

Metric: Bactericidal activity is defined as a

Step-by-Step Methodology

-

Inoculum Preparation:

-

Antibiotic Preparation:

-

Prepare stock solution of Cefditoren (active moiety, not pivoxil) in DMSO or phosphate buffer.[1]

-

Prepare serial dilutions to achieve final test concentrations of 0.5x, 1x, 2x, and 4x the MIC.

-

-

Incubation:

-

Sampling & Enumeration:

-

Remove aliquots (0.1 mL) at T=0, 2, 4, 8, 12, and 24 hours.

-

Perform serial 10-fold dilutions in sterile saline.[1]

-

Plate 20 µL spots onto agar plates (Miles-Misra method) or spread plates.

-

Incubate plates overnight and count colonies.

-

-

Data Analysis:

-

Plot

CFU/mL vs. Time.[1] -

Calculate the reduction in bacterial load relative to T=0.

-

Visualization: Experimental Workflow

Figure 3: Workflow for Time-Kill Curve experiments. This standardized process ensures reproducibility and accurate assessment of bactericidal kinetics.

References

-

PubChem. (2025).[1] Cefditoren Pivoxil Compound Summary. National Library of Medicine.[1] Link

-

Granizo, J. J., et al. (2008).[1][10] Cefditoren and community-acquired lower respiratory tract infections. Revista Española de Quimioterapia. Link

-

Sevillano, D., et al. (2008).[1][11][10][12] High Protein Binding and Cidal Activity against Penicillin-Resistant S. pneumoniae: A Cefditoren In Vitro Pharmacodynamic Simulation. PLoS ONE. Link

-

Wellington, K., & Curran, M. P. (2004).[1] Cefditoren Pivoxil: A Review of its Use in the Treatment of Bacterial Infections. Drugs. Link

-

Soriano, F., et al. (2001).[1] In vitro activity of cefditoren against respiratory pathogens. Journal of Antimicrobial Chemotherapy. Link

Sources

- 1. Cefditoren - Wikipedia [en.wikipedia.org]

- 2. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mims.com [mims.com]

- 4. researchgate.net [researchgate.net]

- 5. seq.es [seq.es]

- 6. Cefditoren | Johns Hopkins ABX Guide [hopkinsguides.com]

- 7. Cefditoren Pivoxil: Package Insert / Prescribing Information [drugs.com]

- 8. researchgate.net [researchgate.net]

- 9. Cefditoren versus community-acquired respiratory pathogens: time-kill studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High protein binding and cidal activity against penicillin-resistant S. pneumoniae: a cefditoren in vitro pharmacodynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High Protein Binding and Cidal Activity against Penicillin-Resistant S. pneumoniae: A Cefditoren In Vitro Pharmacodynamic Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High Protein Binding and Cidal Activity against Penicillin-Resistant S. pneumoniae: A Cefditoren In Vitro Pharmacodynamic Simulation | PLOS One [journals.plos.org]

Technical Monograph: Cefditoren Sodium – Structural Dynamics and Physicochemical Profiling

Executive Summary

Cefditoren Sodium (CAS: 104146-53-4) represents the water-soluble, bioactive salt form of the third-generation cephalosporin, cefditoren. While clinically administered as the prodrug cefditoren pivoxil to enhance oral bioavailability, the sodium salt is the critical intermediate for in vitro pharmacodynamic studies, susceptibility testing, and parenteral feasibility research.

This guide analyzes the structural integrity, physicochemical behavior, and analytical characterization of Cefditoren Sodium, distinguishing it from its esterified prodrug form.

Chemical Identity & Structural Analysis[1]

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | Sodium (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

| Common Name | Cefditoren Sodium; ME-1206 Sodium |

| CAS Number | 104146-53-4 (Sodium Salt); 104145-95-1 (Free Acid) |

| Molecular Formula | C₁₉H₁₇N₆NaO₅S₃ |

| Molecular Weight | 528.56 g/mol |

| Appearance | White to pale yellow crystalline powder |

Structural Architecture

The efficacy of Cefditoren Sodium is encoded in its three distinct structural domains attached to the cephem nucleus:

-

C-7 Side Chain (Aminothiazolyl-methoxyimino):

-

Function: Confers high affinity for Penicillin-Binding Proteins (PBPs), specifically PBP 2X in S. pneumoniae.[1]

-

Stereochemistry: The Z (syn) configuration of the methoxyimino group is essential for stability against

-lactamase hydrolysis.

-

-

C-3 Side Chain (Methylthiazolyl-vinyl):

-

Function: Unique to cefditoren, this group extends the spectrum of activity against Gram-positive organisms (Staphylococci/Streptococci) without compromising Gram-negative coverage.

-

Geometry: The Z (cis) configuration of the vinyl linker is critical for biological activity; isomerization to the E form results in significant potency loss.

-

-

C-4 Carboxylate (Sodium Salt):

-

Function: Provides water solubility (>100 mg/mL), contrasting with the lipophilic pivoxil ester used in oral tablets.

-

Figure 1: Structural-Functional Decomposition of Cefditoren Sodium.

Physicochemical Properties[1][3][4][5][6][7][8]

Solubility Profile

Unlike Cefditoren Pivoxil (which is practically insoluble in water), Cefditoren Sodium is designed for aqueous environments.

| Solvent | Solubility (mg/mL) at 25°C | Relevance |

| Water | > 100 mg/mL | High; suitable for IV prep or MIC stock solutions. |

| Methanol | Soluble | Used in HPLC mobile phases. |

| Acetonitrile | Slightly Soluble | Used as organic modifier. |

| DMSO | Soluble | Suitable for cryopreservation stocks. |

Stability & Storage[9]

-

Hygroscopicity: The sodium salt is hygroscopic. Exposure to moisture can lead to hydrolysis of the

-lactam ring. -

Thermal Stability: Unstable at elevated temperatures. Decarboxylation or ring opening may occur > 40°C.

-

pH Stability: Optimal stability in aqueous solution is between pH 4.5 – 6.5. Rapid degradation occurs in alkaline conditions (pH > 8.0).

Mechanism of Action & Biological Logic

Cefditoren Sodium acts as a "suicide substrate" for bacterial transpeptidases.

-

Recognition: The anionic carboxylate (C-4) mimics the D-Ala-D-Ala terminus of peptidoglycan precursors.

-

Acylation: The serine residue of the Penicillin-Binding Protein (PBP) attacks the

-lactam carbonyl. -

Irreversible Inhibition: The ring opens, covalently binding the drug to the enzyme. The bulky C-3 and C-7 side chains prevent hydrolysis of this acyl-enzyme complex, permanently disabling cell wall synthesis.

Key Target: High affinity for PBP 2X in S. pneumoniae renders it effective even against penicillin-intermediate strains.

Experimental Protocols

Protocol: Preparation of Analytical Stock Solution

Objective: Create a stable 1.0 mg/mL stock for HPLC or biological assays.

-

Weighing: Accurately weigh 10.0 mg of Cefditoren Sodium into a 10 mL volumetric flask.

-

Note: Handle in a humidity-controlled environment (<40% RH) due to hygroscopicity.

-

-

Dissolution: Add 5 mL of Phosphate Buffer (pH 6.0) . Swirl gently. Do not sonicate excessively to avoid heat degradation.

-

Why Buffer? Pure water may be slightly acidic due to CO₂ absorption; pH 6.0 maximizes stability.

-

-

Dilution: Make up to volume with the same buffer.

-

Storage: Aliquot immediately into amber glass vials. Store at -20°C. Stable for 1 week frozen; use within 4 hours at room temperature.

Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

Objective: Quantify purity and detect degradation products (E-isomer, open-ring metabolites).[2]

| Parameter | Condition |

| Column | C18 (ODS) column, 250 mm × 4.6 mm, 5 µm (e.g., Inertsil ODS-3) |

| Mobile Phase A | Ammonium Acetate Buffer (25 mM, adjusted to pH 3.5 with Acetic Acid) |

| Mobile Phase B | Acetonitrile / Methanol (50:50 v/v) |

| Gradient | Isocratic 60% A : 40% B (Adjust based on column retention) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm (Lambda max for thiazole ring) |

| Injection Vol | 10 µL |

| Retention Time | ~8-10 minutes for Cefditoren (Sodium) |

System Suitability Criteria:

-

Tailing factor: < 1.5

-

Theoretical plates: > 3000

-

Resolution (if impurities present): > 2.0 between Main Peak and E-isomer.

Synthesis Pathway Overview (Intermediate Context)

The sodium salt is often generated during the purification of the acid before esterification.

Figure 2: Synthetic pathway illustrating the role of the Sodium Salt as a critical intermediate.

References

-

PubChem . (2025). Cefditoren Sodium Compound Summary (CID 23673042). National Library of Medicine. Retrieved from [Link]

-

Annapurna, M. M., et al. (2012). Development and validation of the stability-indicating LC–UV method for the determination of Cefditoren pivoxil. Journal of Pharmaceutical Analysis. Retrieved from [Link]

Sources

Foreword: The Imperative of Stability in Antibiotic Efficacy

An In-depth Technical Guide to Cefditoren and Beta-Lactamase Stability Studies

The clinical success of any beta-lactam antibiotic is fundamentally tethered to its ability to withstand the hydrolytic onslaught of bacterial beta-lactamases. Cefditoren, a third-generation cephalosporin, was designed with specific structural moieties to enhance its stability against many common beta-lactamases. However, the ever-evolving landscape of antimicrobial resistance necessitates a robust and nuanced understanding of its interactions with a wide array of these enzymes. This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies for assessing the stability of Cefditoren against beta-lactamases. We will delve into the causality behind experimental choices, ensuring that the described protocols are not merely a series of steps but a self-validating system for generating reliable and reproducible data.

Part 1: The Molecular Duel - Cefditoren vs. Beta-Lactamases

Cefditoren: A Structural Perspective on Stability

Cefditoren's resilience against many beta-lactamases is not a matter of chance, but a deliberate outcome of its chemical architecture. Its aminothiazolyl side chain at the C-7 position, a feature common to many third-generation cephalosporins, provides a steric hindrance that impedes the access of many beta-lactamase active sites. Furthermore, the methoxyimino group on this side chain confers a high degree of intrinsic stability against hydrolysis by common plasmid-mediated beta-lactamases, such as TEM-1 and SHV-1.

The mechanism of action of Cefditoren, like other beta-lactams, involves the acylation of the active site of penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. This irreversible inhibition leads to cell lysis and death. However, the presence of beta-lactamases introduces a competing reaction, where the beta-lactam ring of Cefditoren is hydrolyzed before it can reach its PBP target.

Caption: The competing pathways of Cefditoren's interaction in bacteria.

The Adversary: A Functional Classification of Beta-Lactamases

A comprehensive stability study necessitates a thoughtful selection of beta-lactamases. The Ambler classification, which categorizes these enzymes into four molecular classes (A, B, C, and D) based on their amino acid sequences, provides a robust framework for this selection.

-

Class A: These are serine-beta-lactamases and include the common TEM and SHV variants, as well as the clinically significant extended-spectrum beta-lactamases (ESBLs) like the CTX-M family, which are known to hydrolyze third-generation cephalosporins.

-

Class B: These are metallo-beta-lactamases that utilize zinc ions in their active site. They possess a broad substrate spectrum, including carbapenems, and are a growing clinical concern.

-

Class C: These are the cephalosporinases (AmpC), which are often chromosomally encoded and can be induced by the presence of beta-lactams. They exhibit a high affinity for cephalosporins.

-

Class D: These are the oxacillinases (OXA), which, while more effective against oxacillin, can also hydrolyze other beta-lactams.

A well-designed study will include representative enzymes from each class to provide a comprehensive profile of Cefditoren's stability.

Part 2: Methodologies for Assessing Beta-Lactamase Stability

The core of a Cefditoren stability study lies in the meticulous execution of well-designed experiments. The choice of methodology is dictated by the specific question being addressed, whether it is a detailed kinetic analysis or a more direct measure of microbiological impact.

Enzymatic Kinetics: The Spectrophotometric Approach

The most direct method for quantifying the stability of Cefditoren against a purified beta-lactamase is through steady-state kinetics, which allows for the determination of key parameters like the Michaelis constant (Km) and the catalytic rate constant (kcat).

Rationale for Experimental Choices:

-

Spectrophotometry: This technique is employed due to the inherent change in the ultraviolet (UV) absorbance of the cephalosporin chromophore upon cleavage of the beta-lactam ring. This provides a continuous and real-time measure of hydrolysis.

-

Purified Enzymes: The use of purified enzymes is critical for obtaining accurate kinetic parameters without the confounding variables present in a whole-cell lysate.

-

Initial Velocity: Kinetic measurements are focused on the initial velocity of the reaction (V₀) to ensure that the substrate concentration is not significantly depleted and that product inhibition is negligible.

Detailed Experimental Protocol:

-

Reagent Preparation:

-

Cefditoren Stock Solution: Prepare a 10 mM stock solution of Cefditoren in dimethyl sulfoxide (DMSO).

-

Assay Buffer: Prepare a 50 mM sodium phosphate buffer, pH 7.0. This pH is chosen to mimic physiological conditions and is the optimal pH for most beta-lactamase activity.

-

Enzyme Solutions: Prepare stock solutions of purified beta-lactamases in the assay buffer. The concentration should be determined empirically to yield a linear rate of hydrolysis for at least 60 seconds.

-

-

Determination of the Differential Extinction Coefficient (Δε):

-

Add a known concentration of Cefditoren (e.g., 100 µM) to the assay buffer in a quartz cuvette.

-

Measure the initial absorbance at the wavelength of maximum absorbance (λmax) for Cefditoren (typically around 260 nm).

-

Add a high concentration of a potent beta-lactamase (e.g., a Class A enzyme) to ensure complete hydrolysis.

-

Measure the final absorbance after the reaction has gone to completion.

-

Calculate Δε using the Beer-Lambert law: Δε = (A_initial - A_final) / (concentration * path length).

-

-

Kinetic Measurements:

-

Equilibrate a quartz cuvette containing the assay buffer and a specific concentration of Cefditoren to 37°C in a temperature-controlled spectrophotometer.

-

Initiate the reaction by adding a small volume of the beta-lactamase solution and immediately start monitoring the change in absorbance at λmax over time.

-

Repeat this for a range of Cefditoren concentrations (e.g., 0.1 to 10 times the expected Km).

-

The initial velocity (V₀) for each substrate concentration is calculated from the linear portion of the absorbance vs. time plot.

-

-

Data Analysis:

-

Plot the initial velocities (V₀) against the corresponding Cefditoren concentrations.

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax.

-

Calculate kcat from the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.

-

The catalytic efficiency (kcat/Km) is then calculated, which provides a measure of the enzyme's substrate specificity.

-

Data Presentation:

Table 1: Hypothetical Kinetic Parameters for Cefditoren Hydrolysis by Various Beta-Lactamases

| Beta-Lactamase | Class | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| TEM-1 | A | 120 | 5 | 4.2 x 10⁴ |

| CTX-M-15 | A | 45 | 80 | 1.8 x 10⁶ |

| AmpC | C | 60 | 0.8 | 1.3 x 10⁴ |

| NDM-1 | B | 200 | 15 | 7.5 x 10⁴ |

Microbiological Confirmation: The Impact on Bacterial Susceptibility